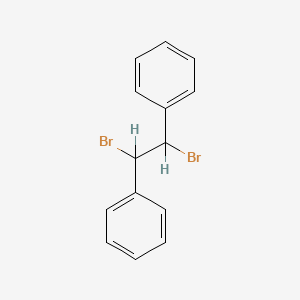

1,2-Dibromo-1,2-diphenylethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dibromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884189 | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-30-0, 13440-24-9 | |

| Record name | 1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

meso-1,2-Dibromo-1,2-diphenylethane structure and symmetry

An In-Depth Technical Guide to the Structure and Symmetry of meso-1,2-Dibromo-1,2-diphenylethane

Introduction

Meso-1,2-dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, is a halogenated hydrocarbon that serves as a quintessential model in the study of stereochemistry. Its structure, possessing two chiral centers yet being achiral as a whole, provides a tangible example of meso isomerism. This guide offers an in-depth analysis of its molecular structure, symmetry, spectroscopic signatures, and stereospecific synthesis. For researchers and professionals in chemical and pharmaceutical development, a thorough understanding of such stereochemical principles is fundamental to controlling molecular architecture and, consequently, function.

Part 1: Molecular Structure and Stereochemistry

The core of meso-1,2-dibromo-1,2-diphenylethane is a simple ethane scaffold substituted with two bromine atoms and two phenyl groups on adjacent carbons (C1 and C2). The presence of two stereogenic centers (C1 and C2) gives rise to three possible stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and the meso diastereomer ((1R,2S)).

The defining characteristic of the meso isomer is its internal symmetry. Despite having two chiral centers, the molecule possesses a plane of symmetry that renders it superimposable on its mirror image, and therefore, achiral.[1][2] The configurations of the two chiral centers are opposite, designated as (1R,2S).[3]

This unique structural symmetry has a profound impact on the molecule's physical properties. Most notably, meso-1,2-dibromo-1,2-diphenylethane exhibits a significantly higher melting point (238-241 °C) compared to the racemic mixture of its enantiomers (approximately 113 °C).[4][5][6] This difference is not due to polarity but is attributed to the higher symmetry of the meso form, which allows for more efficient and stable packing within the crystal lattice, requiring more energy to disrupt.[6]

Table 1: Physicochemical Properties of meso-1,2-Dibromo-1,2-diphenylethane

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,2S)-1,2-dibromo-2-phenylethyl]benzene | |

| CAS Number | 13440-24-9 | [5] |

| Molecular Formula | C₁₄H₁₂Br₂ | [1] |

| Molecular Weight | 340.05 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/powder | [1][7] |

| Melting Point | 238–241 °C | [4][5] |

| Solubility | Insoluble in water | [1][5] |

Part 2: Symmetry Analysis

The key to understanding the properties of meso-1,2-dibromo-1,2-diphenylethane lies in its conformational symmetry. The molecule preferentially adopts a staggered conformation to minimize steric strain between the bulky phenyl and bromine substituents. The most stable conformer is the one where the two phenyl groups (and likewise the two bromine atoms) are in an anti-periplanar arrangement.

In this conformation, the molecule possesses two key symmetry elements:

-

A plane of symmetry (σ) that bisects the central carbon-carbon bond and reflects one half of the molecule onto the other.

-

A center of inversion (i) located at the midpoint of the C-C bond.

The presence of these symmetry elements confirms the molecule's achirality.[8] A direct consequence of this symmetry is the chemical equivalence of corresponding atoms. The two methine protons, the two bromine atoms, the two phenyl rings, and the two chiral carbons are all rendered indistinguishable. This equivalence is directly observable in its spectroscopic data.

Caption: Anti-periplanar conformation showing the plane of symmetry.

Part 3: Spectroscopic Characterization

The inherent symmetry of the meso isomer simplifies its spectroscopic profile, providing a clear contrast to its chiral counterparts.

-

¹H NMR Spectroscopy : Due to the plane of symmetry, the two methine protons (H-C-Br) are chemically and magnetically equivalent. This results in a single, sharp peak (a singlet) in the ¹H NMR spectrum, typically observed around 5.50 ppm (in CDCl₃).[9][10] The ten protons of the two equivalent phenyl groups appear as a complex multiplet in the aromatic region (around 7.2-7.6 ppm).[9]

-

¹³C NMR Spectroscopy : Similarly, the symmetry leads to fewer signals than would be expected for an asymmetric molecule. Key signals include one for the two equivalent methine carbons (around 56.1 ppm) and distinct signals for the ipso, ortho, meta, and para carbons of the equivalent phenyl rings (e.g., ~140.0, 129.0, 128.8, 127.9 ppm).[9]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. These include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methine groups, C=C stretching from the phenyl rings (~1450-1600 cm⁻¹), and the C-Br stretching vibration at lower frequencies.[3][11]

Table 2: Key Spectroscopic Data for meso-1,2-Dibromo-1,2-diphenylethane (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~5.50 | Singlet | 2 x CH-Br | [9][10] |

| ¹H | ~7.2 - 7.6 | Multiplet | 10 x Ar-H | [9] |

| ¹³C | ~56.1 | - | 2 x C-Br | [9] |

| ¹³C | ~127.9 - 140.0 | - | 12 x Ar-C | [9] |

Part 4: Synthesis and Stereospecificity

The synthesis of meso-1,2-dibromo-1,2-diphenylethane is a classic experiment in organic chemistry that demonstrates a stereospecific reaction. It is prepared via the electrophilic addition of bromine to (E)-stilbene (trans-stilbene).[12][13]

The reaction proceeds through a two-step mechanism that dictates the anti-addition of the two bromine atoms across the double bond.[13]

-

Formation of a Bromonium Ion : The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This intermediate shields one face of the original double bond.

-

Nucleophilic Attack : The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (an Sₙ2-like mechanism). This backside attack ensures that the two bromine atoms are added to opposite sides of the C-C bond, resulting in an anti configuration.

Since the starting material is (E)-stilbene, this anti-addition exclusively yields the meso product. The use of pyridinium tribromide is often preferred over liquid bromine as it is a safer and easier-to-handle solid reagent.[4][12]

Caption: Workflow for the stereospecific synthesis of meso-stilbene dibromide.

Experimental Protocol: Synthesis from (E)-Stilbene

This protocol is adapted from established laboratory procedures.[12][13]

-

Dissolution : In a suitable flask, dissolve 0.5 g of (E)-stilbene in approximately 10 mL of glacial acetic acid, gently heating if necessary to achieve dissolution.

-

Brominating Agent Addition : Add 1.0 g of pyridinium tribromide to the solution.

-

Reaction : Stir the mixture. The product, meso-1,2-dibromo-1,2-diphenylethane, is sparingly soluble in cold acetic acid and will begin to precipitate as small crystalline platelets.[12] Continue stirring for 1-2 minutes.

-

Isolation : Cool the reaction mixture in an ice bath to maximize crystallization.

-

Filtration and Washing : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methanol to remove residual acetic acid and any unreacted starting materials.

-

Drying : Allow the purified product to air-dry on filter paper. A final yield and melting point can then be determined.

Part 5: Applications in Stereochemical Analysis

Beyond its synthesis, meso-1,2-dibromo-1,2-diphenylethane is a valuable substrate for studying stereoselective and stereospecific reactions, particularly E2 (bimolecular) elimination.[14] The rigid conformational requirements of the E2 mechanism (requiring an anti-periplanar arrangement of the departing proton and leaving group) mean that the stereochemistry of the starting material directly controls the stereochemistry of the resulting alkene product.[8][14] Studying the elimination reactions of this meso compound provides clear, predictable outcomes that help elucidate complex reaction mechanisms.

Conclusion

Meso-1,2-dibromo-1,2-diphenylethane is far more than a simple halogenated hydrocarbon; it is a cornerstone for understanding the interplay between molecular structure, symmetry, and chemical properties. Its achiral nature, despite possessing two stereocenters, offers a clear illustration of meso isomerism. This internal symmetry not only dictates its physical properties, such as its high melting point, but also simplifies its spectroscopic signature and governs the stereospecific outcome of its synthesis from (E)-stilbene. For scientists in the field, the principles demonstrated by this molecule are foundational to the rational design and analysis of complex, three-dimensional chemical entities.

References

-

Afonso, C. A. M., et al. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link][12][13][15]

-

Chegg. (2024). Synthesis of meso-1,2-dibromo-1,2-diphenylethane from (E)-stilbene. Chegg.com. [Link][4]

-

National Center for Biotechnology Information. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane. PubChem Compound Database. [Link][3]

-

Barrett, A. G. M., et al. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1,2-Dibromo-1,2-diphenylethane in Non-polar Media. Chemical Communications. [Link][9]

-

Wiley/Sigma-Aldrich. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane ¹H NMR Spectrum. SpectraBase. [Link][10]

-

Royal Society of Chemistry. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ResearchGate. [Link][13]

-

Vieira, A. J. S. C. (2017). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ResearchGate. [Link][15]

-

Wiley. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane FTIR Spectrum. SpectraBase. [Link][11]

-

Michigan State University. (n.d.). E2 Elimination Reactions. LON-CAPA. [Link][14]

-

Q&A Wire. (2025). Reaction of meso-1,2-dibromo-diphenylethane. YouTube. [Link][8]

-

Proprep. (n.d.). What is the meso compounds for 1 2 dibromo 1 2 diphenylethane?. [Link][2]

-

Chegg. (2018). Melting point differences between meso and enantiomeric 1,2-dibromo-1,2-diphenylethane. Chegg.com. [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. proprep.com [proprep.com]

- 3. meso-1,2-Dibromo-1,2-diphenylethane | C14H12Br2 | CID 2753450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. echemi.com [echemi.com]

- 6. chegg.com [chegg.com]

- 7. meso-1,2-Dibromo-1,2-diphenylethane, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. LON-CAPA Sn2 [s10.lite.msu.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Resolution, and Characterization of (1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane Enantiomers

Abstract

1,2-Dibromo-1,2-diphenylethane, also known as stilbene dibromide, serves as a quintessential model for exploring the principles of stereoisomerism and stereospecific reactions in organic chemistry. The presence of two adjacent chiral centers gives rise to three stereoisomers: an achiral meso compound and a pair of chiral enantiomers, (1R,2R) and (1S,2S). This guide provides a comprehensive overview of the synthesis of the racemic mixture of these enantiomers, a critical examination of modern resolution techniques, and detailed protocols for their characterization. We will delve into the mechanistic underpinnings of the synthetic pathway, the principles of chiral separation, and the analytical methods required to validate enantiomeric purity, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Stereochemistry: A Tale of Two Isomers

The stereochemical outcome of the bromination of stilbene is entirely dependent on the geometry of the starting alkene. This stereospecificity is a cornerstone of electrophilic addition reactions and is dictated by the reaction mechanism.

The Mechanism of Anti-Addition

The addition of bromine (Br₂) to an alkene is a classic example of a stereospecific reaction that proceeds via an anti-addition pathway. The mechanism involves the formation of a cyclic bromonium ion intermediate.

-

Electrophilic Attack & Bromonium Ion Formation: As a Br₂ molecule approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized. The alkene's π-electrons attack the proximal bromine atom, displacing the distal bromide ion (Br⁻). Simultaneously, a lone pair from the proximal bromine atom attacks one of the alkene carbons, forming a strained, three-membered cyclic bromonium ion.

-

Nucleophilic Backside Attack: This cyclic intermediate sterically shields one face of the molecule. The bromide ion (Br⁻) generated in the first step can then only attack from the opposite face (backside attack), in a manner analogous to an Sₙ2 reaction. This forces the two bromine atoms to be added to opposite faces of the original double bond, resulting in the characteristic anti-addition.

Caption: Mechanism of anti-addition of bromine to cis-stilbene.

Stereospecific Synthesis Pathways

The choice of stilbene isomer is critical for obtaining the desired product:

-

Synthesis of Racemic (±)-1,2-Dibromo-1,2-diphenylethane: The bromination of (Z)-stilbene (cis-stilbene) proceeds via two equally likely attacks on the top and bottom faces of the alkene, leading to the formation of a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.

-

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane: Conversely, the bromination of (E)-stilbene (trans-stilbene) stereospecifically yields the meso-1,2-dibromo-1,2-diphenylethane. This achiral diastereomer has a plane of symmetry and is optically inactive.

Experimental Protocol: Synthesis of Racemic (±)-1,2-Dibromo-1,2-diphenylethane

This protocol describes the synthesis from (Z)-stilbene using pyridinium tribromide, a safer and more easily handled source of bromine compared to liquid Br₂.

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of (Z)-stilbene in 15 mL of glacial acetic acid. Gentle warming may be required.

-

Bromination: Cool the solution in an ice bath. Slowly add 1.8 g of pyridinium tribromide in portions while stirring. The orange color of the reagent should fade as it reacts.

-

Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for 20-30 minutes. If color persists, add a few drops of an alkene like cyclohexene to quench the excess bromine.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with cold methanol to remove residual acetic acid and impurities. Recrystallize the crude product from a suitable solvent like ethanol.

-

Validation: Dry the purified product and determine its melting point. The racemic mixture has a reported melting point of 114-115°C, which is distinct from the meso isomer's melting point of 241-243°C. Confirm the structure using ¹H NMR spectroscopy.

Physicochemical and Spectroscopic Properties

Enantiomers possess identical physical properties in an achiral environment, but they differ significantly from their diastereomer, the meso compound.

| Property | (±)-1,2-Dibromo-1,2-diphenylethane (Racemic) | meso-1,2-Dibromo-1,2-diphenylethane |

| Molecular Formula | C₁₄H₁₂Br₂ | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.06 g/mol | 340.06 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | ~114 °C | ~241 °C |

| Chirality | Chiral | Achiral (internal plane of symmetry) |

| Optical Activity | Optically active (racemate is 0) | Optically inactive |

| ¹H NMR (CDCl₃) | δ ~5.50 (s, 2H), ~7.21 (s, 10H) | δ ~5.50 (s, 2H), ~7.35-7.65 (m, 10H) |

Note on NMR Spectra: While the chemical shifts of the benzylic protons (CH-Br) are very similar, the aromatic regions can show subtle differences due to the different magnetic environments created by the overall molecular symmetry. Critically, standard NMR cannot distinguish between the (1R,2R) and (1S,2S) enantiomers without a chiral auxiliary.

Chiral Resolution: Separating the Mirror Images

Separating a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a significant challenge because enantiomers have identical solubilities and chromatographic behavior on standard achiral media. The core principle of resolution is to create a diastereomeric interaction, which allows for separation based on the different physical properties of diastereomers.

For a neutral molecule like this compound, classical resolution via diastereomeric salt formation is not applicable. Therefore, modern chromatographic techniques are the method of choice.

Caption: General workflow for synthesis and resolution.

Primary Method: Chiral Preparative Chromatography

Chiral preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most direct and effective method for resolving the enantiomers of stilbene dibromide.

Causality of Separation: The technique relies on a Chiral Stationary Phase (CSP). A CSP is an achiral support (e.g., silica) that has been coated or bonded with a single enantiomer of a chiral selector. When the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding affinities and stabilities, causing one enantiomer to travel through the column faster than the other, thus achieving separation.

Workflow: Method Development for Chiral Resolution

-

CSP Screening: Screen various commercially available chiral columns (e.g., polysaccharide-based like CHIRALCEL® OD-H, or protein-based) with the racemic mixture. This is often performed on an analytical scale to conserve material.

-

Mobile Phase Optimization: For each promising CSP, optimize the mobile phase (e.g., mixtures of hexane/isopropanol for HPLC, or CO₂/methanol for SFC) to maximize the separation factor (α) and resolution (Rs).

-

Loading Study: Once an optimal analytical method is found, perform a loading study to determine the maximum amount of racemate that can be injected onto a preparative column without sacrificing resolution.

-

Scale-Up and Fraction Collection: Scale the separation to a preparative column. Collect the eluting fractions corresponding to each enantiomer.

-

Solvent Removal & Isolation: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiopure compounds.

Analysis of Enantiomeric Purity

After resolution, it is critical to verify the success of the separation and quantify the purity of each enantiomeric sample.

Primary Analytical Method: Chiral HPLC

This is the gold standard for determining enantiomeric excess (ee%). The optimized analytical method developed during the screening phase is used.

Protocol: Determination of Enantiomeric Excess (ee%)

-

Sample Preparation: Prepare a dilute solution of the isolated enantiomer (e.g., ~0.1 mg/mL) in the mobile phase. Also prepare a solution of the starting racemic mixture as a reference.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the racemic mixture onto the chiral HPLC system. Record the chromatogram, noting the retention times (t_R) for the two peaks.

-

Analysis: Inject the isolated enantiomer sample under the identical conditions. The resulting chromatogram should show one major peak at one of the retention times observed for the racemate, and ideally, a minimal or non-existent peak at the other.

-

Calculation: Calculate the enantiomeric excess using the peak areas (A₁ and A₂) from the chromatogram: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Confirmatory Method: Polarimetry

Polarimetry provides confirmation of optical activity and the sign of rotation. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.

-

Measurement: Prepare a solution of the purified enantiomer of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol). Measure the observed rotation (α) in a polarimeter using a cell of a known path length (l, in dm).

-

Calculation of Specific Rotation: The specific rotation, [α], is a characteristic physical constant for a compound under defined conditions (temperature and wavelength, typically the sodium D-line). It is calculated as: [α]_D^T = α / (c × l)

-

Interpretation: The (1R,2R) and (1S,2S) enantiomers will have specific rotation values that are equal in magnitude but opposite in sign (e.g., +150° and -150°). A measurement near zero would indicate a racemic sample, while a high measured value confirms the presence of a single, optically active enantiomer.

References

-

Wikipedia. meso-Stilbene dibromide. [Link]

-

YouTube. Why Does Br2 perform Anti Addition to an Alkene? | Mechanism Explained. [Link]

-

IPL.org. Synthesis Of Bromination Of Stilbene Dibromide. [Link]

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

-

Clemson University. Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide Materials. [Link]

- Books. 4.1.1.2. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane.

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

-

AIChE. Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

-

Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]

-

Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

-

JoVE. Video: Radical Anti-Markovnikov Addition to Alkenes: Mechanism. [Link]

-

Odinity. BROMINATION OF TRANS – STILBENE. [Link]

-

YouTube. dibromination of stilbene - laboratory experiment. [Link]

-

ResearchGate. Experiment 11: Bromination of Stilbene. [Link]

-

University of Missouri–St. Louis. Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]

-

CrystEngComm (RSC Publishing). Design of diastereomeric salt resolution via multicomponent system characterization. [Link]

-

Chegg. In this experiment, meso-1,2-dibromo-1,2-diphenylethane is synthesized from ( E ) - Chegg. [Link]

-

Homework.Study.com. Does stereochemistry matter in bromination of cis stilbene?. [Link]

-

Scientific & Academic Publishing. The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. [Link]

-

ResearchGate. Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. [Link]

-

Web Pages. X2 Addition to Alkenes: Bromination of trans-Stilbene. [Link]

- ResearchGate. *(PDF)

An In-Depth Technical Guide to the Physical and Chemical Properties of Stilbene Dibromide

Introduction

Stilbene dibromide, systematically known as 1,2-dibromo-1,2-diphenylethane, is an organic compound with the chemical formula C₁₄H₁₂Br₂.[1] It serves as a pivotal molecule in the study of stereochemistry and reaction mechanisms within organic synthesis. The compound exists as three distinct stereoisomers: a meso compound, which is achiral despite having two stereocenters, and a pair of enantiomers ((+)- and (-)-stilbene dibromide) that form a racemic mixture.[2][3] The formation of these specific isomers is directly dependent on the stereochemistry of the parent alkene, stilbene, making it a classic example in educational and research settings for demonstrating the principles of stereospecific reactions.[4] This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, chemical reactivity, and key experimental protocols associated with stilbene dibromide, tailored for researchers and professionals in chemical and pharmaceutical development.

Physical and Structural Properties

The stereoisomers of stilbene dibromide exhibit distinct physical properties, primarily due to differences in their molecular symmetry, which influences their crystal lattice structure and intermolecular forces. The meso isomer, formed from the bromination of (E)-stilbene, possesses a plane of symmetry, rendering it achiral.[1] In contrast, the bromination of (Z)-stilbene produces the racemic (dl) pair of enantiomers.[4] These structural differences lead to significant variations in their melting points, a key diagnostic feature for distinguishing between the isomers.

Table 1: Comparison of Physical Properties of Stilbene Dibromide Isomers

| Property | meso-Stilbene Dibromide | (±)-Stilbene Dibromide (Racemic Mixture) |

| Molecular Formula | C₁₄H₁₂Br₂[2] | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.05 g/mol [1][5] | 340.05 g/mol |

| Appearance | White to pale-orange crystalline solid/powder[1][2][5] | White crystalline solid[6] |

| Melting Point | 235 - 241 °C (with decomposition)[2][5][7][8] | 114 - 115 °C[3] (some sources report 100-110 °C[6]) |

| Solubility | Insoluble in water.[1][8] Sparingly soluble in solvents like acetonitrile.[1] | Soluble in ether.[9] |

| CAS Number | 13440-24-9[2][8] | Not specified for the mixture, but linked to the reaction from Z-stilbene. |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of stilbene dibromide isomers.

Infrared (IR) Spectroscopy

The IR spectrum of stilbene dibromide provides key information about its functional groups. The transition from stilbene to stilbene dibromide is marked by the disappearance of the alkene C=C stretch and the appearance of a C-Br bond stretch.

-

Aromatic C-H Stretch: Peaks are typically observed around 3020-3100 cm⁻¹.[1][10]

-

Aliphatic C-H Stretch: Found in the 2850-2960 cm⁻¹ region.[10]

-

Aromatic C=C Stretch: Characteristic absorptions appear in the 1450–1490 cm⁻¹ range.[1]

-

C-Br Stretch: A significant absorption band appears near 690 cm⁻¹, indicating the presence of the carbon-bromine bond.[1][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the stereochemistry of the synthesized product.

-

¹H NMR: The key diagnostic signals are the benzylic protons (–CHBr).

-

In meso-stilbene dibromide, the two benzylic protons are chemically equivalent due to the molecule's symmetry, resulting in a characteristic singlet at approximately 5.50 ppm.[6][10]

-

The aromatic protons appear as a multiplet in the region of 7.2-7.6 ppm.[6]

-

For the dl-stilbene dibromide pair, the benzylic protons are also equivalent and present as a singlet, but at a slightly different chemical shift, around 5.48 ppm.[6][10] The primary distinction in the spectrum is often the overall pattern in the aromatic region.[10]

-

-

¹³C NMR:

-

For meso-stilbene dibromide, characteristic peaks are observed around 56.1 ppm for the benzylic carbons (C-Br) and in the 127.9-140.0 ppm range for the aromatic carbons.[6]

-

For the dl isomer, the benzylic carbon signal appears at a slightly different shift of 59.2 ppm, with aromatic signals between 128.2-137.8 ppm.[6]

-

Chemical Properties and Reactivity

Synthesis via Stereospecific Bromination of Stilbene

The primary synthesis of stilbene dibromide is the electrophilic addition of bromine across the double bond of stilbene. This reaction is a cornerstone of stereochemistry, as the geometry of the starting alkene dictates the stereochemical outcome of the product.[4][12]

The mechanism proceeds through a cyclic bromonium ion intermediate.[3][9] The incoming bromide anion then attacks one of the carbons of this three-membered ring from the side opposite to the ring (anti-addition).[9]

-

From (E)-Stilbene: The anti-addition of bromine to trans-stilbene results exclusively in the formation of meso-stilbene dibromide.[2][4]

-

From (Z)-Stilbene: The anti-addition of bromine to cis-stilbene produces a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, known as (±)- or dl-stilbene dibromide.[4]

Caption: Two-step synthesis of diphenylacetylene from (E)-stilbene.

Other Reactions

Stilbene dibromide can also undergo debromination with reagents like iodide ions or zinc, which results in an elimination reaction that regenerates the stilbene alkene. [13]The stereochemical outcome of this reaction has been a subject of mechanistic studies.

Experimental Protocols

Protocol 1: Synthesis of meso-Stilbene Dibromide from (E)-Stilbene

This protocol describes a common laboratory procedure for the bromination of (E)-stilbene using pyridinium tribromide as a safer alternative to elemental bromine. [12][14] Materials:

-

(E)-Stilbene

-

Pyridinium tribromide

-

Glacial acetic acid or ethanol [1][14]* Methanol (for washing)

-

Round bottom flask, condenser, stir bar, heating mantle/water bath

-

Filtration apparatus (Büchner or Hirsch funnel)

Procedure:

-

In a round bottom flask, dissolve a measured amount of (E)-stilbene (e.g., 0.4 g) in a suitable solvent like glacial acetic acid (e.g., 8 mL). [12]Warm the mixture gently if needed to ensure complete dissolution. [12]2. Add pyridinium tribromide (e.g., 0.8 g) to the stirring solution. [12]3. Heat the reaction mixture in a boiling water bath for approximately 10-30 minutes. [12][14]The disappearance of the orange-yellow color of the tribromide indicates the reaction is proceeding. [12]4. Cool the mixture to room temperature, which should cause the product to precipitate as a white solid. [12]Further cooling in an ice bath can maximize crystal formation. 5. Collect the solid product by vacuum filtration. [12]6. Wash the collected crystals with small portions of cold methanol to remove any unreacted bromine or colored impurities. [12]7. Allow the product to air dry completely.

-

Characterize the product by determining its mass, calculating the percent yield, and measuring its melting point (expected: ~241 °C).

Protocol 2: Dehydrobromination to Synthesize Diphenylacetylene

This procedure outlines the conversion of meso-stilbene dibromide to diphenylacetylene using potassium hydroxide.

Materials:

-

meso-Stilbene dibromide (from Protocol 1)

-

Potassium hydroxide (KOH) pellets or powder

-

Triethylene glycol or 95% ethanol [15]* Water

-

Filtration apparatus (Hirsch funnel), Craig tube for recrystallization

Procedure:

-

Place a measured amount of meso-stilbene dibromide (e.g., 150 mg) into a 5-mL conical reaction vial. 2. Add powdered potassium hydroxide (e.g., 200 mg) and a high-boiling solvent like triethylene glycol. [15]3. Heat the mixture to a high temperature (e.g., 190-200 °C) with stirring for approximately 10-15 minutes to effect the double elimination. [16]4. Cool the reaction vial. Once cooled, add water (e.g., 2 mL) to dissolve the inorganic salts and precipitate the organic product. 5. Cool the mixture in an ice bath to maximize precipitation. 6. Collect the crude diphenylacetylene product using a Hirsch funnel. 7. Purify the product by recrystallization from hot 95% ethanol. 8. After drying, determine the yield and melting point of the purified diphenylacetylene (expected: 60-62 °C). [17]

Safety and Handling

Stilbene dibromide is classified as a hazardous chemical and must be handled with appropriate precautions. [7]* Hazards: It is corrosive and causes severe skin burns and eye damage. [5][7][18]It is also classified as harmful if swallowed (Acute toxicity, Category 4). [1][18]The dust is a lachrymator (causes tearing) and can cause severe respiratory tract irritation. [5][18]* Handling: Always handle stilbene dibromide inside a chemical fume hood. [5][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Avoid generating and inhaling dust. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [5][7]Keep away from strong oxidizing agents. [5]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. [5][7]For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [7][18]If ingested, rinse the mouth but do not induce vomiting; seek immediate medical help. [7][18]

References

-

Wikipedia. (n.d.). meso-Stilbene dibromide. [Link]

- Grokipedia. (2026). meso-Stilbene dibromide.

-

Murdoch University Research Portal. (n.d.). Elimination reactions of stilbene dibromides. Dehydrobromination by acetate, cyanide or chloride ions in dimethylformamide. [Link]

-

chemeurope.com. (n.d.). Stilbene. [Link]

-

Harper College. (n.d.). Material Safety Data Sheet this compound, 96%. [Link]

- Unknown. (n.d.).

- Clemson University. (n.d.). Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide.

-

Cram. (n.d.). Dehydrobromination Of Meso-Stilbene Lab Report. [Link]

-

Homework.Study.com. (n.d.). What type of reaction is the conversion of stilbene dibromide to diphenylacetylene?. [Link]

-

Scribd. (n.d.). Meso-Stilbene Dibromide Properties and Analysis. [Link]

-

Scientific & Academic Publishing. (2023). The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. [Link]

- American Chemical Society. (n.d.). Debromination of meso- and DL-stilbene dibromides by lithium bromide in dimethylformamide.

-

YouTube. (2021). dibromination of stilbene - laboratory experiment. [Link]

-

PubChem. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane. [Link]

-

ResearchGate. (n.d.). Experiment 11: Bromination of Stilbene. [Link]

-

Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. [Link]

-

The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

-

YouTube. (2014). Interpreting IR Scans Part 3 Exp 4. [Link]

-

Bartleby. (2024). Answered: 1H NMR spectrum in CDCl3 of meso-stilbene dibromide. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. Stilbene [chemeurope.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. 13440-24-9 | CAS DataBase [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Answered: 35- 40 40- 45- 2980.65 4000 3500 3000 2500 2000 1500 1000 500 Wavenumbers (cm-1) 00 50- 55 59 %Transmittance 99 60 99 65- 2889.03 88 80- 95 85- 3657.47 3854.47… | bartleby [bartleby.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. article.sapub.org [article.sapub.org]

- 15. beyondbenign.org [beyondbenign.org]

- 16. scribd.com [scribd.com]

- 17. Dehydrobromination Of Meso-Stilbene Lab Report - 534 Words | Cram [cram.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of Stilbene Dibromide: A Journey from Historical Discovery to Mechanistic Understanding

Abstract: This technical guide provides a comprehensive exploration of stilbene dibromide, from its historical roots in 19th-century organic chemistry to the detailed mechanistic and stereochemical nuances of its synthesis. We will delve into the pioneering work of early chemists, present a robust, self-validating protocol for the bromination of (E)-stilbene, and elucidate the underlying electrophilic addition mechanism that governs the reaction's stereospecific outcome. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this foundational reaction, its historical context, and its modern relevance.

Introduction: The Dawn of Aromatic Chemistry and the Discovery of Stilbene

The story of stilbene dibromide begins in the crucible of 19th-century organic chemistry, a time of profound discovery and theoretical evolution. In 1843, the French chemist Auguste Laurent, a pivotal figure in the establishment of organic chemistry, was investigating the distillation products of benzoin, a resin from the Styrax tree.[1][2] Through his meticulous work, he isolated a new hydrocarbon.[3] Struck by its lustrous, shining appearance, he named it "stilbène," derived from the Greek word στίλβω (stilbo), meaning "I shine".[4]

Laurent's discovery was more than the isolation of a new compound; it was a piece in the complex puzzle of molecular structure that chemists of the era were painstakingly assembling.[2] His work on stilbene and other aromatic compounds contributed to the development of substitution and nucleus theories, which were crucial steps toward our modern understanding of how atoms are arranged in molecules.[2][3]

Parallel to these developments in organic structure, the element bromine, independently discovered by Carl Jacob Löwig and Antoine-Jérôme Balard in 1825-1826, was becoming an increasingly important reagent.[5][6][7] Chemists began to explore its reactivity, noting its characteristic reaction with compounds containing carbon-carbon double bonds.[8][9] This set the stage for the eventual synthesis of stilbene dibromide, a reaction that would become a classic illustration of electrophilic addition and stereochemistry.

The Seminal Synthesis: Bromination of (E)-Stilbene

The bromination of (E)-stilbene to form meso-1,2-dibromo-1,2-diphenylethane is a cornerstone experiment in organic chemistry. It elegantly demonstrates a stereospecific reaction, where the geometry of the starting material dictates the stereochemistry of the product. The protocol described below is a self-validating system, incorporating observational cues and purification steps that ensure the integrity of the result.

2.1. Principle and Rationale

The reaction is an electrophilic addition. The electron-rich double bond of the stilbene molecule acts as a nucleophile, attacking the bromine molecule.[9] Bromine, while non-polar, becomes polarized as it approaches the alkene's pi-electron cloud, inducing a temporary dipole that makes one bromine atom electrophilic.[8][10] The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from a bromide ion. This mechanistic pathway dictates the anti-addition of the two bromine atoms, a key factor in the resulting stereochemistry.[11]

2.2. Detailed Experimental Protocol

This protocol outlines a common and reliable method for the synthesis of meso-stilbene dibromide. While elemental bromine (Br₂) can be used, it is a volatile and highly corrosive liquid.[12] A safer and more easily handled alternative is pyridinium tribromide (C₅H₅NHBr₃), a stable solid that serves as an in situ source of bromine.[13][14][15]

| Reagent/Material | Purpose | Key Considerations |

| (E)-Stilbene | Starting Material (Alkene) | A white, crystalline solid. |

| Glacial Acetic Acid | Solvent | Corrosive. Provides a polar medium for the reaction. |

| Pyridinium Tribromide | Brominating Agent | Corrosive and a lachrymator. Weigh out in a fume hood. |

| Methanol | Washing Solvent | Flammable. Used to wash the crude product and remove impurities. |

| Erlenmeyer Flask | Reaction Vessel | Standard laboratory glassware. |

| Hot Plate/Water Bath | Heating Source | To dissolve the (E)-stilbene. |

| Vacuum Filtration Apparatus | Product Isolation | For collecting the crystalline product. |

Step-by-Step Procedure:

-

Dissolution: In a 25 mL Erlenmeyer flask, dissolve approximately 0.25 g of (E)-stilbene in 5 mL of glacial acetic acid. Gentle heating in a warm water bath may be required to fully dissolve the solid.[16]

-

Addition of Brominating Agent: Once the stilbene is dissolved, add 0.50 g of pyridinium tribromide to the warm solution.[16] Swirl the flask to mix the reagents. The orange-red color of the tribromide should be apparent.

-

Reaction: Continue to warm the mixture gently for an additional 5-10 minutes.[13] The formation of the product, meso-stilbene dibromide, is often rapid, precipitating from the solution as a white solid.[17] The disappearance of the orange color indicates the consumption of bromine.

-

Cooling and Precipitation: Cool the reaction mixture in an ice-water bath to maximize the precipitation of the product.[18]

-

Isolation and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel.[17] Wash the collected solid with several small portions of ice-cold methanol to remove any residual acetic acid and unreacted starting materials.[15][17] The orange color of the pyridinium tribromide should be washed away, leaving a white solid.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator. Once dry, weigh the product to determine the yield.

2.3. Self-Validation and Characterization

The success of the synthesis is validated through the characterization of the product. The primary method for this is melting point determination. The different stereoisomers of stilbene dibromide have distinctly different melting points, providing a clear method for identification.

| Compound | Melting Point (°C) | Stereochemistry |

| meso-Stilbene Dibromide | 238 - 241 °C | (1R, 2S) - Achiral |

| (±)-Stilbene Dibromide | 111 - 114 °C | Racemic mixture of (1R,2R) and (1S,2S) |

Data sourced from multiple experimental guides.[13][16][19][20][21]

A sharp melting point in the range of 238-241°C is a strong confirmation that the stereospecific anti-addition has occurred, yielding the expected meso product.[16] A significantly lower and broader melting point would suggest the presence of other isomers or impurities.

Unraveling the Mechanism: A Stereochemical Deep Dive

The stereospecificity of stilbene bromination is a direct consequence of its reaction mechanism. The geometry of the starting alkene—(E) or (Z)—determines which stereoisomeric product is formed.

3.1. The Bromonium Ion Intermediate

The reaction is initiated by the electrophilic attack of the alkene's π-bond on a bromine molecule.[9] This does not form a simple carbocation. Instead, a cyclic bromonium ion intermediate is formed, where one bromine atom is bonded to both carbons of the original double bond.[8][11] This bridged structure is key to the reaction's stereochemical outcome.

3.2. Stereospecificity: (E)-Stilbene vs. (Z)-Stilbene

-

Bromination of (E)-Stilbene: When (E)-stilbene reacts, the bromonium ion forms on one face of the molecule. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite face (an Sₙ2-like backside attack).[11][15] This enforced anti-addition results exclusively in the formation of meso-stilbene dibromide, an achiral compound with a plane of symmetry.

Caption: Reaction pathway for (E)-stilbene bromination.

-

Bromination of (Z)-Stilbene: If one were to start with (Z)-stilbene, the same anti-addition mechanism applies. However, because of the different starting geometry, the backside attack on the bromonium ion produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,S)-stilbene dibromide.[13][14]

Caption: Reaction pathway for (Z)-stilbene bromination.

This predictable and divergent outcome from the two geometric isomers is a powerful demonstration of how reaction mechanisms govern molecular structure.

Modern Significance and Applications

While the synthesis of stilbene dibromide is a classic pedagogical experiment, the compound and its derivatives are not mere academic curiosities.

-

Synthetic Intermediate: meso-Stilbene dibromide serves as a key precursor in other organic syntheses. A notable example is its use in the preparation of diphenylacetylene through a double dehydrohalogenation reaction using a strong base like potassium hydroxide.[22][23]

-

Research in Materials Science and Pharmacology: Stilbene itself is a fundamental backbone (a "stilbenoid") for many compounds with significant biological and material properties.[14] Derivatives are used as dyes, optical brighteners, and scintillators.[4] The study of stilbene derivatives continues to be an active area of research, with applications in areas ranging from anticancer agents to organic light-emitting diodes (OLEDs).[24][25]

Conclusion

The synthesis of stilbene dibromide is a reaction steeped in the rich history of organic chemistry. From Laurent's initial discovery of the parent hydrocarbon to the detailed mechanistic studies that followed, it has provided generations of scientists with a clear and tangible example of electrophilic addition and stereospecificity. Its continued relevance as a synthetic intermediate and as a foundational structure in medicinal chemistry and materials science underscores the enduring importance of understanding these fundamental transformations. This guide provides not just a protocol, but a deeper appreciation for the causality, logic, and historical context that make this reaction a pillar of the chemical sciences.

References

- (E)-Stilbene - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/(E)-Stilbene]

- STILBENE BROMINATION. Centre College. [URL: https://web.centre.

- Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/eladd/symbr2.html]

- Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/OrgMechs1.htm]

- Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/cie/23/revision-notes/12-organic-chemistry/12-2-hydrocarbons/12-2-4-electrophilic-addition-of-alkenes/]

- Explaining electrophilic addition involving bromine and symmetrical alkenes. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/eladd/symbr2.html]

- Electrophilic Addition of Bromine and Chlorine to Alkenes. YouTube. [URL: https://www.youtube.

- Experiment 11: Bromination of Stilbene. ResearchGate. [URL: https://www.researchgate.

- BROMINATION OF TRANS – STILBENE. Odinity. [URL: https://www.odinity.

- Auguste Laurent | Encyclopedia.com. Encyclopedia.com. [URL: https://www.encyclopedia.com/science/dictionaries-thesauruses-pictures-and-press-releases/auguste-laurent]

- Stilbene Bromination. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.

- What are the main uses for meso-stilbene dibromide?. Quora. [URL: https://www.quora.com/What-are-the-main-uses-for-meso-stilbene-dibromide]

- Bromination Of E-Stilbene Lab Report. Bartleby.com. [URL: https://www.bartleby.com/essay/Bromination-Of-E-Stilbene-Lab-Report-PKZ385ZTC]

- dibromination of stilbene - laboratory experiment. YouTube. [URL: https://www.youtube.

- Does stereochemistry matter in bromination of cis stilbene?. Homework.Study.com. [URL: https://homework.study.

- Bromination of Stilbene. YouTube. [URL: https://www.youtube.

- meso-Stilbene dibromide - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Meso-Stilbene_dibromide]

- Stereospecificity of the Addition of Bromine to cis- and trans-Stilbene. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01111a613]

- Stilbene. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Stilbene.html]

- Please comment on the purity of the product Stilbene Dibromide with results from a melting point test, product yield and UV-vis spectroscopy results. Chegg. [URL: https://www.chegg.com/homework-help/questions-and-answers/comment-purity-product-stilbene-dibromide-results-melting-point-test-product-yield-uv-vi-q28994760]

- Organic 1 Lab Bromination of E Stilbene Experiment. YouTube. [URL: https://www.youtube.

- Reaction : Cis or Trans Stilbene + Br2 ----------> 1,2-dibromo-1,2-diphenylethane To investigate.... Homework.Study.com. [URL: https://homework.study.

- Solved help please - Bromination of E-stilbene, you took the. Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/help-please-bromination-e-stilbene-took-melting-point-using-smp-10-device-recorded-readi-q59821151]

- The history of bromine from discovery to commodity. University of South Florida. [URL: https://core.ac.uk/download/pdf/235359422.pdf]

- Bromine - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bromine]

- Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B978012823326900018X]

- WebElements Periodic Table » Bromine » historical information. WebElements. [URL: https://www.webelements.com/bromine/history.html]

- Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. St. Olaf College. [URL: https://www.stolaf.edu/depts/chemistry/courses/toolkits/253/js_exp/diphenyl/Diphenyl.htm]

- Synthesis of Stilbene Dibromide. Clemson University. [URL: https://www.clemson.

- Synthetic approaches toward stilbenes and their related structures. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6203875/]

- History of bromine. BSEF. [URL: https://www.bsef.com/about-bsef/history-of-bromine/]

- Auguste Laurent - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Auguste_Laurent]

- Bromine | Properties, Uses, & Facts. Britannica. [URL: https://www.britannica.com/science/bromine]

- The Preparation of meso-Stilbene Dibromide: Scaffolding Green Chemistry Principles via an Electrophilic Addition Reaction. Scientific & Academic Publishing. [URL: http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.jlce.20231102.01]

- Auguste Laurent | French Chemist & Organic Compound Pioneer. Britannica. [URL: https://www.britannica.com/biography/Auguste-Laurent]

- Auguste Laurent. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Auguste_Laurent.html]

- Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298516/]

Sources

- 1. Auguste Laurent - Wikipedia [en.wikipedia.org]

- 2. Auguste Laurent | French Chemist & Organic Compound Pioneer | Britannica [britannica.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. WebElements Periodic Table » Bromine » historical information [winter.group.shef.ac.uk]

- 7. bsef.com [bsef.com]

- 8. chemguide.net [chemguide.net]

- 9. odinity.com [odinity.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. researchgate.net [researchgate.net]

- 14. Stilbene [chemeurope.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Solved help please - Bromination of E-stilbene, you took the | Chegg.com [chegg.com]

- 17. Bromination Of E-Stilbene Lab Report - 1031 Words | Bartleby [bartleby.com]

- 18. STILBENE BROMINATION [web.centre.edu]

- 19. chegg.com [chegg.com]

- 20. homework.study.com [homework.study.com]

- 21. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 22. quora.com [quora.com]

- 23. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 24. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of Bromine Addition to Stilbene

This guide provides a comprehensive examination of the stereochemical outcomes of bromine addition to the geometric isomers of stilbene, (E)- and (Z)-1,2-diphenylethene. It is designed for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of stereospecific reactions. We will dissect the underlying principles of the reaction mechanism, provide detailed experimental protocols for synthesis and analysis, and present the data in a clear, comparative format.

Foundational Principles: Electrophilic Addition and the Bromonium Ion Intermediate

The reaction between an alkene and molecular bromine (Br₂) is a classic example of electrophilic addition. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, initiating the reaction.[1] A critical feature of this reaction is its stereospecificity, which is dictated by the formation of a cyclic bromonium ion intermediate.[2][3][4]

When the Br₂ molecule approaches the alkene, the π-electron cloud of the double bond polarizes the Br-Br bond, making the proximal bromine atom electrophilic.[4] The alkene's π-electrons attack this electrophilic bromine, while simultaneously, a lone pair from the same bromine atom attacks one of the alkene carbons. This concerted process forms a three-membered ring containing a positively charged bromine atom, known as the bromonium ion.[1][4][5]

This cyclic intermediate is key to the reaction's stereochemistry for two primary reasons:

-

Steric Shielding: The bulky bromonium ion effectively blocks one face of the original double bond.[6]

-

Prevention of Bond Rotation: The ring structure prevents free rotation around the central carbon-carbon single bond, locking the relative positions of the substituents.[7]

The reaction concludes when a nucleophile, in this case, a bromide ion (Br⁻) generated in the first step, attacks one of the carbons of the bromonium ion.[8] Due to the steric hindrance from the bridged bromine, this attack must occur from the opposite face, a process known as anti-addition .[3][6][8][9] This backside attack, analogous to an Sₙ2 reaction, forces the two bromine atoms to be added to opposite faces of the original double bond, defining the stereochemical outcome of the product.[3][4][7]

Stereospecific Bromination of (E)-Stilbene

The addition of bromine to (E)-stilbene (trans-stilbene) stereospecifically yields meso-1,2-dibromo-1,2-diphenylethane. Let's explore the mechanism to understand this outcome.

-

Formation of the Bromonium Ion: The bromine molecule can add to either the top or bottom face of the planar (E)-stilbene. Both approaches lead to the same symmetric bromonium ion intermediate.

-

Nucleophilic Attack: The bromide ion (Br⁻) then performs a backside attack on one of the two carbons in the bromonium ion ring.

-

Attack at carbon 'a' results in the (1R, 2S) stereoisomer.

-

Attack at carbon 'b' results in the (1S, 2R) stereoisomer.

-

Although two different stereoisomers are formed, they are identical. The (1R, 2S) and (1S, 2R) configurations represent the same meso compound, which possesses a plane of symmetry and is therefore achiral, despite having two stereocenters.[10][11]

Stereospecific Bromination of (Z)-Stilbene

In contrast, the addition of bromine to (Z)-stilbene (cis-stilbene) produces a racemic mixture of two enantiomers: (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[10]

-

Formation of the Bromonium Ion: Bromine adds to the face of the (Z)-stilbene molecule.

-

Nucleophilic Attack: The subsequent anti-addition by the bromide ion can occur at two distinct carbons, leading to different, non-superimposable mirror-image products.

-

Attack at carbon 'a' leads to the (1R,2R)-enantiomer.

-

Attack at carbon 'b' leads to the (1S,2S)-enantiomer.

-

Since the initial attack of bromine is equally likely on either face of the (Z)-stilbene, and the subsequent nucleophilic attack is equally likely at either carbon, the two enantiomers are produced in equal amounts.[7] This 50:50 mixture is known as a racemic mixture.[10][12]

Data Presentation: Comparative Analysis of Products

The distinct stereochemical pathways for (E)- and (Z)-stilbene result in diastereomeric products with significantly different physical properties. The most telling of these is the melting point, which serves as a primary method for product identification in the laboratory.

| Starting Isomer | Product(s) | Stereochemical Relationship | Melting Point (°C) |

| (E)-Stilbene | meso-1,2-dibromo-1,2-diphenylethane | Achiral Diastereomer | 241-243[10][12] |

| (Z)-Stilbene | (±)-1,2-dibromo-1,2-diphenylethane | Racemic Mixture of Enantiomers | 114-115[10][12] |

Experimental Protocols

The following protocols detail the synthesis and characterization of stilbene dibromide isomers.

Rationale for Reagent Selection

While elemental bromine (Br₂) can be used directly, it is a highly corrosive and volatile liquid.[10] Safer alternatives are often employed in a laboratory setting:

-

Pyridinium Tribromide (PyHBr₃): A stable, solid reagent that is easier and safer to handle.[2][10] It delivers Br₂ in a controlled manner upon dissolution.

-

In Situ Generation of Bromine: Molecular bromine can be generated directly in the reaction mixture from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[13][14] This method avoids the handling of pure bromine altogether.[14]

Workflow for Synthesis and Analysis

Detailed Step-by-Step Methodology: Bromination of (E)-Stilbene

This protocol is adapted from established laboratory procedures.[10][13]

-

Preparation: In a suitable test tube or flask, weigh 0.4 g of (E)-stilbene.[10]

-

Dissolution: Add 4 mL of glacial acetic acid. Gently heat the mixture in a hot water bath, stirring with a glass rod until the solid completely dissolves.[10]

-

Addition of Brominating Agent: Add 0.8 g of pyridinium tribromide to the warm solution. Wash any reagent adhering to the sides of the flask down with an additional 1-2 mL of glacial acetic acid.[10]

-

Reaction: Place the reaction vessel in a boiling water bath. Stir occasionally for approximately 10-15 minutes. The initial orange-yellow color of the tribromide should fade as the reaction proceeds.[10]

-

Isolation: Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner or Hirsch funnel.[1][10]

-

Washing: Wash the collected crystals with small portions of cold methanol to remove any residual color from the reagents.[10]

-

Drying & Analysis: Allow the product to air dry completely. Once dry, weigh the product to calculate the percent yield and determine its melting point. A sharp melting point around 241-243 °C confirms the formation of meso-stilbene dibromide.[10][12]

(Note: The procedure for (Z)-stilbene is similar, but quantities may be adjusted based on the cost and density of the starting material. The expected product will have a melting point near 114 °C).[2][10]

Conclusion

The bromination of stilbene is a powerful illustration of stereospecificity in organic reactions. The geometry of the starting alkene—(E) or (Z)—unequivocally dictates the stereochemistry of the resulting 1,2-dibromo-1,2-diphenylethane product. This control is exerted through the formation of a cyclic bromonium ion intermediate, which mandates a strict anti-addition of the bromine atoms.

-

(E)-Stilbene yields the achiral meso compound.

-

(Z)-Stilbene yields a racemic mixture of (1R,2R) and (1S,2S) enantiomers.

This fundamental principle of stereochemical control is not merely an academic exercise; it is a cornerstone of modern synthetic chemistry. For professionals in drug development and materials science, the ability to predict and control the three-dimensional arrangement of atoms is paramount, as the stereochemistry of a molecule often governs its biological activity and material properties. Understanding the mechanisms detailed in this guide is essential for the rational design and synthesis of complex molecular architectures.

References

-

Experiment 11: Bromination of Stilbene. ResearchGate. [Link]

-

Reaction of Alkenes with Bromine. Chemistry Steps. [Link]

-

X2 Addition to Alkenes: Bromination of trans-Stilbene. University of Missouri – Kansas City. [Link]

-

BROMINATION OF TRANS – STILBENE. Odinity. [Link]

-

Bromination of Alkenes: Mechanism & Stereochemistry. YouTube. [Link]

-

Why Does Br2 perform Anti Addition to an Alkene? | Mechanism Explained. YouTube. [Link]

-

STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Lady Keane College. [Link]

-

Experiment Lab: Bromination of Stilbene. Docsity. [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

-

Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]

-

STILBENE BROMINATION. Centre College. [Link]

-

Write the reactions for the bromination of cis-stilbene, in each case showing the intermediate bromonium. Brainly.com. [Link]

-

meso-Stilbene dibromide. Wikipedia. [Link]

-

Addition of A Halogen To An Alkene – Synthesis of Stilbene Dibromide. Clemson University. [Link]

-

(E)-Stilbene Lab Report. Bartleby.com. [Link]

-

Part B: Bromination of (E)-Stilbene to form meso-Stilbene Dibromide. Chegg.com. [Link]

-

Experiment A2b: Bromination of (E)-Stilbene. Chegg.com. [Link]

-

Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. University of Colorado Denver. [Link]

Sources

- 1. odinity.com [odinity.com]

- 2. docsity.com [docsity.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. STILBENE BROMINATION [web.centre.edu]

Understanding diastereomers of 1,2-dibromo-1,2-diphenylethane

An In-depth Technical Guide to the Diastereomers of 1,2-Dibromo-1,2-diphenylethane: Synthesis, Characterization, and Stereochemistry

Abstract

This compound, commonly known as stilbene dibromide, serves as a quintessential model for exploring the principles of stereoisomerism and stereospecific reactions in organic chemistry. This technical guide provides a comprehensive overview of its two diastereomeric forms: the achiral meso compound and the chiral racemic mixture of enantiomers. A detailed examination of their stereospecific synthesis from geometric isomers of stilbene, methodologies for their separation and characterization, and their distinct physical and spectroscopic properties is presented. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical principles and their practical applications in synthesis and analysis.

Introduction to Stereoisomerism in this compound

The molecular structure of this compound (C₁₄H₁₂Br₂) features two adjacent stereocenters, which are the carbon atoms each bonded to a hydrogen, a bromine, and a phenyl group. This structural feature gives rise to a total of three stereoisomers, not the four (2ⁿ where n=2) that might be predicted, due to the presence of a symmetrical isomer.

The stereoisomers are:

-

meso-1,2-Dibromo-1,2-diphenylethane : This diastereomer possesses an internal plane of symmetry, which renders it achiral despite having two chiral centers ((1R,2S) or (1S,2R) configurations). Consequently, it is optically inactive.

-

(±)-1,2-Dibromo-1,2-diphenylethane : This is a racemic mixture composed of an equimolar amount of two enantiomers:

-

(1R,2R)-1,2-dibromo-1,2-diphenylethane : A chiral, optically active molecule.

-

(1S,2S)-1,2-dibromo-1,2-diphenylethane : The non-superimposable mirror image of the (1R,2R) isomer, which is also chiral and optically active.

-

These diastereomers—the meso compound and the racemic pair—exhibit distinct physical and chemical properties, which allows for their separation and individual study.

Caption: Stereoisomers of this compound.

Stereospecific Synthesis of Diastereomers

The synthesis of the diastereomers of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The choice of the geometric isomer of stilbene ((E)- or (Z)-) is the critical determinant.

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane

The meso isomer is synthesized via the electrophilic addition of bromine to (E)-stilbene (trans-stilbene). The reaction mechanism proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion ring (anti-addition). This anti-addition to the trans-alkene results in the exclusive formation of the meso product.

Causality: The planarity of the trans-stilbene and the formation of the bulky, three-membered bromonium ion ring sterically hinders attack from the same side. The Sₙ2-like backside attack by the bromide ion is the only viable pathway, leading to the specific anti-diastereomer, which in this case is the meso compound.

Synthesis of (±)-1,2-Dibromo-1,2-diphenylethane

The racemic mixture is prepared by the bromination of (Z)-stilbene (cis-stilbene). The mechanism is analogous, involving a cyclic bromonium ion and anti-addition. However, the syn-stereochemistry of the phenyl groups in cis-stilbene leads to the formation of a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The polarity of the solvent can influence the stereospecificity; in non-polar solvents, the racemic mixture is the primary product, but the formation of the meso compound can increase in more polar solvents.

Caption: Stereospecific synthesis of stilbene dibromide diastereomers.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the diastereomers.

Protocol: Synthesis of meso-Stilbene Dibromide from (E)-Stilbene

This protocol utilizes pyridinium perbromide as a safer and easier-to-handle source of bromine compared to elemental bromine (Br₂), which is highly corrosive and volatile.

Methodology:

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve 0.5 g of (E)-stilbene in 10 mL of glacial acetic acid, heating gently on a steam bath to facilitate dissolution.

-

Bromination: Add 1.0 g of pyridinium perbromide to the warm solution. Stir the mixture. The product should begin to precipitate as small platelets almost immediately.

-

Reaction Completion: Continue heating and stirring for an additional 1-2 minutes to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture in an ice-water bath to maximize crystallization.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with cold methanol to remove residual acetic acid and any unreacted starting materials.

-

Drying: Allow the product to air dry on the filter paper. The purity can be assessed by its melting point.

Protocol: Synthesis of (±)-Stilbene Dibromide from (Z)-Stilbene

This procedure uses liquid bromine and requires careful handling in a fume hood.

Methodology:

-

Setup: In a fume hood, dissolve 0.41 g (2.3 mmol) of (Z)-stilbene in 5.0 mL of dichloromethane (CH₂Cl₂) in a flask equipped with a stirrer. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of 0.12 mL (2.3 mmol) of molecular bromine in 0.9 mL of CH₂Cl₂ to the stirred stilbene solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

-

Workup: If any solid (meso isomer byproduct) has formed, remove it by filtration. Wash the filtrate with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution to quench any unreacted bromine, followed by washing with water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude solid can be recrystallized from methanol or ethanol to yield the purified racemic product.

Physicochemical and Spectroscopic Characterization